molecular formula C11H12O4 B103249 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one CAS No. 19396-77-1

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one

Cat. No. B103249
CAS RN: 19396-77-1
M. Wt: 208.21 g/mol
InChI Key: XFJIXARLDYKCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, also known as DMDD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMDD is a pyranone derivative that is widely used in various fields, including biochemistry, pharmaceuticals, and agriculture.

Mechanism of Action

The mechanism of action of 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress in cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that this compound can induce oxidative stress, DNA damage, and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential to form reactive intermediates that can interfere with experimental results.

Future Directions

There are several future directions for research on 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular targets of this compound and the development of new this compound derivatives with improved potency and selectivity. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases should be explored.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and agriculture. This compound has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory effects. This compound has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. Future research on this compound should focus on the development of new synthetic methods, investigation of molecular targets, and potential use in combination therapies.

Synthesis Methods

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one can be synthesized through a multistep reaction process that involves the condensation of 2,4-pentanedione with 3-methyl-2-butanone in the presence of a base catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 77-78°C. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one has been extensively studied for its potential applications in various fields. In biochemistry, this compound has been used as a reagent for the synthesis of heterocyclic compounds and as a building block for the preparation of natural products. In pharmaceuticals, this compound has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, this compound has been used as a plant growth regulator and as a fungicide.

properties

CAS RN

19396-77-1

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3,5-diacetyl-2,6-dimethylpyran-4-one

InChI

InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3

InChI Key

XFJIXARLDYKCPG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C

Canonical SMILES

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C

synonyms

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one

Origin of Product

United States

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